2-Cyclopropyl-5-fluoro-4-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine
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Overview
Description
2-Cyclopropyl-5-fluoro-4-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine is a complex organic compound that features a unique combination of cyclopropyl, fluoro, methyl, thiazolo, pyridinyl, piperazinyl, and pyrimidine groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-5-fluoro-4-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-5-fluoro-4-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, solvents, and catalysts to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
2-Cyclopropyl-5-fluoro-4-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5-fluoro-4-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Pyrazolo[3,4-d]pyrimidine: Known for its inhibitory effects on cyclin-dependent kinases (CDKs) and potential anticancer activity.
Triazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Investigated for its biological activities and potential therapeutic applications.
Uniqueness
2-Cyclopropyl-5-fluoro-4-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C18H19FN6S |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-[4-(2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine |
InChI |
InChI=1S/C18H19FN6S/c1-11-15(19)17(23-16(21-11)12-2-3-12)24-6-8-25(9-7-24)18-22-13-10-20-5-4-14(13)26-18/h4-5,10,12H,2-3,6-9H2,1H3 |
InChI Key |
JPFHHBHIWQTZJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC5=C(S4)C=CN=C5)F |
Origin of Product |
United States |
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